Methyl 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate
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Overview
Description
The compound is a derivative of hydroxymethyl group which is a substituent with the structural formula −CH2−OH. It consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH). This makes the hydroxymethyl group an alcohol .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as hydroxymethyl furfural (HMF) are produced by the acid-catalyzed dehydration of biomass-derived hexoses .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Hydroxymethyl groups are polar and can form hydrogen bonds, which would influence the compound’s solubility, boiling point, and other properties .Scientific Research Applications
Synthesis Pathways
- Synthesis of Benzodioxin Derivatives : A study presented a novel synthetic route to 2-substituted-2,3-dihydro-2-hydroxymethyl-1,4-benzodioxins based on the reaction of α-(2-hydroxyphenoxy)alkylketones with dimethylsulphoxonium methylide, providing a base for further chemical modifications and applications (Salimbeni, Manghisi, & Arnone, 1988).
- Development of Therapeutical Compounds : Research highlighted the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one derivatives from 1,4-benzodioxin-2-carboxylic esters or carboxamides, indicating their potential as precursors for therapeutic compounds (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).
- Biocatalysis for Chiral Synthesis : The enzyme-catalyzed resolution in organic media was utilized to synthesize (‐)(S)‐2‐hydroxymethyl‐2,3‐dihydro‐1,4‐benzodioxine, achieving high enantiomeric purity, essential for the synthesis of chiral molecules in pharmaceuticals (Mauleón, Lobato, & Carganico, 1994).
Chemical and Physical Characterization
- Study of Thermal Decomposition : Research investigated the thermal decomposition mechanisms of 2,3-dihydro-1,4-benzodioxin, providing insights into the stability and reactivity of the compound under high-temperature conditions (Schraa, Arends, & Mulder, 1994).
- Crystallographic Analysis : The study focused on the crystallographic aspects of dehydration in a related compound, showcasing the importance of understanding solid-state properties for the development and storage of pharmaceuticals (Arshad et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-14-11(13)7-2-3-9-10(4-7)15-6-8(5-12)16-9/h2-4,8,12H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDQZGZDSIQMCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(CO2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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